molecular formula C34H32N2O2 B391184 N-[3,3'-DIMETHYL-4'-(2-PHENYLCYCLOPROPANEAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

N-[3,3'-DIMETHYL-4'-(2-PHENYLCYCLOPROPANEAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

Cat. No.: B391184
M. Wt: 500.6g/mol
InChI Key: JMWINFXHSOCGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of the cyclopropyl groups and the amide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide include:

Uniqueness

The uniqueness of N-(3,3’-dimethyl-4’-{[(2-phenylcyclopropyl)carbonyl]amino}[1,1’-biphenyl]-4-yl)-2-phenylcyclopropanecarboxamide lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H32N2O2

Molecular Weight

500.6g/mol

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(2-phenylcyclopropanecarbonyl)amino]phenyl]phenyl]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C34H32N2O2/c1-21-17-25(13-15-31(21)35-33(37)29-19-27(29)23-9-5-3-6-10-23)26-14-16-32(22(2)18-26)36-34(38)30-20-28(30)24-11-7-4-8-12-24/h3-18,27-30H,19-20H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

JMWINFXHSOCGEL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4)C)NC(=O)C5CC5C6=CC=CC=C6

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3CC3C4=CC=CC=C4)C)NC(=O)C5CC5C6=CC=CC=C6

Origin of Product

United States

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